![molecular formula C11H20N2S B13240810 [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)
[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine: is an organic compound that features both a dimethylamino group and a thiophene ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 2-thiophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring in [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the amine groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine is used as a ligand in coordination chemistry and as a building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals targeting neurological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as antidepressants and antipsychotics .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various specialty chemicals .
Mécanisme D'action
The mechanism of action of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in conditions like depression and anxiety .
Comparaison Avec Des Composés Similaires
[3-(Dimethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in certain applications.
[1-(Thiophen-2-YL)ethyl]amine: Lacks the dimethylamino group, reducing its potential as a ligand in coordination chemistry.
Uniqueness: The presence of both the dimethylamino group and the thiophene ring in [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine makes it unique, providing a combination of electronic and steric properties that enhance its utility in various chemical and biological applications .
Propriétés
Formule moléculaire |
C11H20N2S |
|---|---|
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(1-thiophen-2-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10(11-6-4-9-14-11)12-7-5-8-13(2)3/h4,6,9-10,12H,5,7-8H2,1-3H3 |
Clé InChI |
SGKXPXZKHPMGKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CS1)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13240727.png)

![1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13240745.png)
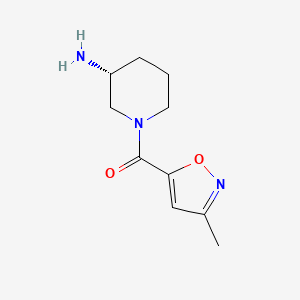
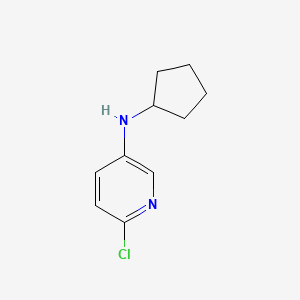

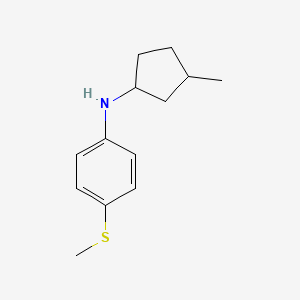

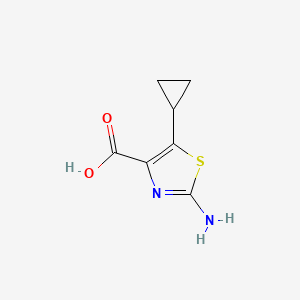
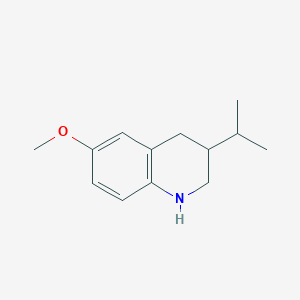
![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)


![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
